1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, a piperidine ring, and an indole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.
Coupling with piperidine: The 3-bromopyridine is then reacted with piperidine under basic conditions to form the 3-bromopyridin-2-yl)piperidine intermediate.
Introduction of the indole group: The final step involves the coupling of the (3-bromopyridin-2-yl)piperidine intermediate with an indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety may facilitate binding to certain proteins, while the indole group can interact with aromatic residues in the target site. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-chloropyridin-3-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 1-(4-(3-fluoropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 1-(4-(3-methylpyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
Uniqueness
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the bromopyridine moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromopyridine, piperidine, and indole groups in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-17-5-3-10-22-20(17)26-16-8-12-23(13-9-16)19(25)14-24-11-7-15-4-1-2-6-18(15)24/h1-7,10-11,16H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSHSZIQBZNKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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